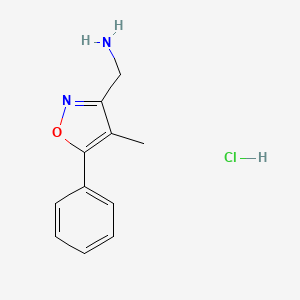

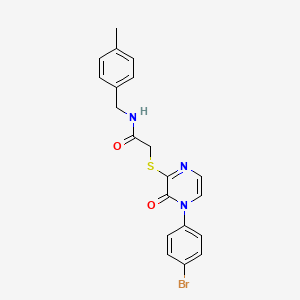

(4-甲基-5-苯基-1,2-恶唑-3-基)甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of a [1,3]-dipolar cycloaddition reaction, as seen in the creation of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which was derived from l-phenylalanine and N-benzyl-3-pyrroline . Another synthesis route for an oxadiazole derivative was the polyphosphoric acid condensation of p-toluic hydrazide and glycine, which proved to be high yielding . Additionally, a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids was used to synthesize densely functionalized methanamine derivatives at room temperature without the need for a catalyst .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of oxadiazole or isoxazole rings. These structures were confirmed using various spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . The presence of these heterocyclic rings is significant as they are known to impart certain biological activities to the molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their efficiency and selectivity. The [1,3]-dipolar cycloaddition reaction used to synthesize the isoxazole derivative was influenced by the choice of base, which affected the distribution of diastereoisomers . The polyphosphoric acid condensation route provided a high yield of the oxadiazole derivative . The four-component reaction used to create densely functionalized methanamine derivatives showcases the versatility of isocyanide-based reactions in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The oxadiazole and isoxazole rings contribute to the stability and potential biological activity of the compounds. The spectroscopic characterization techniques provided detailed information on the molecular conformations and electronic structures, which are crucial for understanding the reactivity and properties of these molecules . The ability to stabilize parallel turn conformations in short peptide sequences by the isoxazole derivative indicates its potential utility in designing peptidomimetics .

科学研究应用

MDMA衍生物的神经化学和神经毒性

神经化学效应

对MDMA(3,4-亚甲二氧基甲基苯丙胺)的研究(一种与所查询化学物质在结构上相关的化合物)突出了其显著的神经化学效应,特别是对血清素和多巴胺神经传递的影响。MDMA因其独特的心理药理学特征而受到研究,包括诱导焦虑感降低和防御性降低的状态,这可能与心理治疗有关。它的急性效应涉及双相反应,对神经递质水平产生即时和长期的影响,特别是血清素耗竭,这可能为针对特定神经递质系统的治疗剂的开发提供信息(McKenna & Peroutka, 1990)。

合成化合物的环境持久性和毒性

水生环境中的归趋和行为

对用作各种产品防腐剂的对羟基苯甲酸酯的研究提供了对合成化合物环境影响的见解。它们在水生系统中的出现、归趋和行为已得到彻底审查,突出了它们由于持续的环境排放而普遍存在和持久。这些发现表明评估合成化学品的环境足迹和降解途径的重要性,包括与所讨论化合物相关的化学品(Haman et al., 2015)。

辐射探测中的闪烁体材料

塑料闪烁体的创新

对塑料闪烁体(特别是基于聚甲基丙烯酸甲酯的塑料闪烁体)的研究表明,与辐射探测相关的材料科学取得了进步。通过加入各种发光染料,这些闪烁体展示出改进的效率和稳定性,这对于核物理和医学成像中的应用至关重要。此类研究强调了新型有机化合物在增强辐射探测技术性能方面的潜力(Salimgareeva & Kolesov, 2005)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9;/h2-6H,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOVOWJFZNHHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2538289.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2538291.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)